2,3',6-Trichlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, typically involves the direct chlorination of biphenyl or the coupling of chlorinated benzene derivatives. In the case of 2,3',6-trichlorobiphenyl, the synthesis can be achieved by coupling chlorinated anilines with appropriate chlorobenzene derivatives, as described in the preparation of various chlorinated biphenyls . The synthesis process is carefully controlled to achieve the desired substitution pattern and to ensure high purity of the final product.
Molecular Structure Analysis
The molecular structure of 2,3',6-trichlorobiphenyl can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The two phenyl rings in the biphenyl structure are typically not coplanar, and the degree of twist can be influenced by the positions of the chlorine substituents. For instance, X-ray analysis of 2,3,3'-trichlorobiphenyl, a closely related compound, shows that the two phenyl rings are at an angle of 52°, indicating that the chlorine atoms influence the overall conformation of the molecule .
Chemical Reactions Analysis
Chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, can undergo various chemical reactions, such as dechlorination under certain conditions. For example, photolysis of chlorobiphenyls in alkaline and neutral alcoholic solutions can lead to dechlorination, with the reactivity and selectivity towards dechlorination being influenced by steric and electronic effects . The dechlorination process is an important consideration for the environmental degradation and remediation of PCBs.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3',6-trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include solubility, melting point, boiling point, and vapor pressure, which are critical for understanding the environmental behavior of PCBs. The presence of chlorine atoms also imparts certain chemical characteristics, such as increased stability and resistance to biodegradation. The magnetic behavior of chlorinated biphenyls can also be studied, as demonstrated by the magnetic susceptibility measurements of a related compound, which revealed weak antiferromagnetic interactions at low temperatures .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Chlorinated Biphenyls : Bergman and Wachtmeister (1977) describe the synthesis of various chlorinated biphenyls, including 2,3,6-trichlorophenyl nuclei, from labeled anilines. This research contributes to the understanding of the structural properties of such compounds (Bergman & Wachtmeister, 1977).
Photolysis and Dechlorination
- Dechlorination by UV-Irradiation : Nishiwaki, Usui, Anda, and Hida (1979) explored the dechlorination of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions, revealing the reactivity and selectivity of this process (Nishiwaki et al., 1979).
Analytical Techniques
- Voltammetry Determination : Lam and Kopanica (1984) developed a method using adsorptive stripping voltammetry for determining trichlorobiphenyl in water, showcasing an analytical application (Lam & Kopanica, 1984).
Metabolism and Toxicity
- Metabolism in Plants : Moza, Kilzer, Weisgerber, and Klein (1976) studied the metabolism of trichlorobiphenyls in marsh plants, providing insights into environmental interactions (Moza et al., 1976).
- Theoretical Study on Toxicity : Eddy (2020) conducted a theoretical chemistry study on the toxicity of polychlorobiphenyl compounds, including trichlorobiphenyls, using molecular descriptors (Eddy, 2020).
Biodegradation
- Metabolism by Acinetobacter sp. : Furukawa, Tonomura, and Kamibayashi (1979) investigated the metabolism of trichlorobiphenyl by Acinetobacter sp., revealing biodegradation pathways (Furukawa et al., 1979).
Hydrodechlorination
- Hydrous Pyrolysis/Oxidation : Leif, Knauss, Mew, and Aines (1997) studied the destruction of trichlorobiphenyl in aqueous solution, contributing to understanding remediation techniques (Leif et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-2-(3-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOFJPFYTCHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074143 | |
Record name | 2,3',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',6-Trichlorobiphenyl | |
CAS RN |
38444-76-7 | |
Record name | 2,3',6-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',6-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',6-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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